(2R)-2-(4-ブロモフェニル)ピロリジン

概要

説明

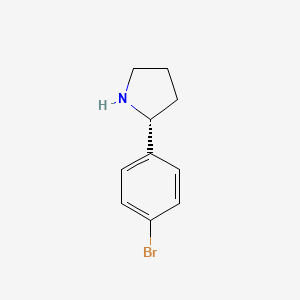

(2R)-2-(4-bromophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-bromophenyl group

科学的研究の応用

(2R)-2-(4-bromophenyl)pyrrolidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4-bromophenyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ®-pyrrolidine-2-carboxylic acid.

Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine-2-carboxylic acid to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield (2R)-2-(4-bromophenyl)pyrrolidine.

Industrial Production Methods: Industrial production methods for (2R)-2-(4-bromophenyl)pyrrolidine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: (2R)-2-(4-bromophenyl)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylpyrrolidine derivative.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.

Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent like dimethylformamide.

Major Products:

Oxidation: N-oxides of (2R)-2-(4-bromophenyl)pyrrolidine.

Reduction: Phenylpyrrolidine derivatives.

Substitution: Various substituted phenylpyrrolidine derivatives depending on the nucleophile used.

作用機序

The mechanism of action of (2R)-2-(4-bromophenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may enhance binding affinity to certain targets, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

(2S)-2-(4-bromophenyl)pyrrolidine: The enantiomer of (2R)-2-(4-bromophenyl)pyrrolidine, differing in the spatial arrangement of atoms.

(2R)-2-(4-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

(2R)-2-(4-fluorophenyl)pyrrolidine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: (2R)-2-(4-bromophenyl)pyrrolidine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The chiral nature of the compound also adds to its uniqueness, as it can exhibit different biological activities compared to its enantiomer.

生物活性

(2R)-2-(4-bromophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-bromophenyl group. This structural configuration suggests significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula is CHBrN, with a molecular weight of approximately 227.11 g/mol.

Overview of Biological Activity

Research indicates that (2R)-2-(4-bromophenyl)pyrrolidine may act as a modulator of cannabinoid receptors , particularly the CB2 receptor, which is implicated in various therapeutic areas including inflammation and pain management. Additionally, its structural characteristics suggest potential applications in treating neurological disorders and possibly exhibiting anti-cancer properties.

The biological activity of (2R)-2-(4-bromophenyl)pyrrolidine can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The bromophenyl group enhances the compound's binding affinity to biological targets, while the pyrrolidine ring provides structural stability.

- Neurotransmitter Modulation : Similar compounds have shown efficacy in modulating neurotransmitter systems, indicating that (2R)-2-(4-bromophenyl)pyrrolidine may influence serotonin and dopamine receptors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies have demonstrated that modifications to the pyrrolidine core or substituents can significantly impact potency and selectivity:

- Bicyclic Pyrrolidines : Research on bicyclic pyrrolidine derivatives has shown promising results against parasites like Toxoplasma gondii, suggesting that structural variations can enhance selectivity and potency for specific targets .

- Aliphatic Substitutions : The introduction of aliphatic groups in similar compounds has been linked to improved pharmacokinetic properties, including better brain exposure and potency against target enzymes .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for (2R)-2-(4-bromophenyl)pyrrolidine:

Pharmacological Applications

The pharmacological potential of (2R)-2-(4-bromophenyl)pyrrolidine extends across various therapeutic areas:

- Pain Management : Its role as a cannabinoid receptor modulator positions it as a candidate for developing new analgesics.

- Neurological Disorders : Investigations into its effects on neurotransmitter systems could lead to novel treatments for conditions such as depression or anxiety.

- Cancer Therapy : Preliminary findings suggest that derivatives may exhibit anti-cancer properties, warranting further exploration.

特性

IUPAC Name |

(2R)-2-(4-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJZBROSVFKSCP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427567 | |

| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189155-63-2 | |

| Record name | (2R)-2-(4-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。